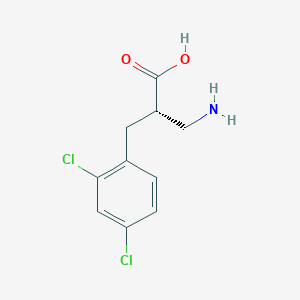

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid

Description

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid is a chiral amino acid derivative featuring a propanoic acid backbone with a 2,4-dichlorobenzyl group at the C2 position and an amino group at the C3 position. The stereochemistry (S-configuration) and substitution pattern influence its physicochemical and biological properties.

Propriétés

Formule moléculaire |

C10H11Cl2NO2 |

|---|---|

Poids moléculaire |

248.10 g/mol |

Nom IUPAC |

(2S)-2-(aminomethyl)-3-(2,4-dichlorophenyl)propanoic acid |

InChI |

InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |

Clé InChI |

ANNATEVSMICFSH-ZETCQYMHSA-N |

SMILES isomérique |

C1=CC(=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)CC(CN)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the 2,4-dichlorobenzyl substituent onto a suitable amino acid or precursor.

- Maintenance or induction of the (S)-stereochemistry at the α-carbon.

- Protection and deprotection steps for the amino and carboxyl groups as needed.

- Purification and resolution techniques to ensure enantiomeric purity.

Key Synthetic Approaches

Reductive Amination of 2,4-Dichlorobenzyl Derivatives

One common approach is the reductive amination of 2,4-dichlorobenzaldehyde with a suitable amino acid or its derivatives. The process involves:

- Reaction of 2,4-dichlorobenzaldehyde with an amino acid derivative containing a protected amino group.

- Use of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaCNBH3) to reduce the imine intermediate to the amine.

- Control of reaction conditions to favor formation of the (S)-enantiomer.

This method benefits from mild conditions and good stereochemical control due to the use of chiral starting materials or chiral catalysts.

Chiral Resolution of Racemic Mixtures

In cases where racemic mixtures are formed, chiral resolution techniques are employed:

- Formation of diastereomeric salts using chiral resolving agents such as (R)- or (S)-α-methylbenzylamine.

- Separation of diastereomers by crystallization or chromatography.

- Recovery of the desired (S)-enantiomer by acid-base treatment.

This approach is useful when asymmetric synthesis is challenging or when racemates are obtained from non-stereoselective methods.

Coupling Reactions Using Activated Esters

Patent literature describes processes involving the in-situ formation of activated esters of amino acids, which are then coupled with 2,4-dichlorobenzyl-containing amines or intermediates:

- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts.

- Reaction in polar aprotic solvents like dimethylformamide or dichloromethane.

- Bases such as triethylamine or inorganic bases to facilitate coupling.

- Hydrolysis and purification steps to yield the target amino acid.

These methods allow for efficient formation of amide bonds while preserving stereochemistry.

Detailed Example from Patent Literature

A patent (WO2019043724A1) outlines a process relevant to the preparation of chiral amino acid derivatives with halogenated benzyl groups, which can be adapted for this compound:

- Step 1: Preparation of a key intermediate containing the 2,4-dichlorobenzyl moiety.

- Step 2: Reductive amination using sodium triacetoxyborohydride or sodium cyanoborohydride to introduce the amino group stereoselectively.

- Step 3: Hydrolysis under acidic or basic conditions to obtain the free amino acid.

- Step 4: Resolution using chiral amines if necessary to enhance enantiomeric purity.

The patent emphasizes the use of various solvents (hydrocarbon, ether, ester, polar aprotic) and bases (organic, inorganic, organolithium) to optimize yields and stereoselectivity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Reagents/Conditions |

|---|---|---|---|

| Reductive Amination | Mild conditions, good stereocontrol | Requires chiral starting materials or catalysts | Sodium triacetoxyborohydride, 2,4-dichlorobenzaldehyde, protected amino acid |

| Chiral Resolution | Effective for racemates | Additional steps, lower overall yield | (R)- or (S)-α-methylbenzylamine, crystallization |

| Coupling via Activated Esters | Efficient amide bond formation | Sensitive to moisture, requires purification | Carbodiimides (EDC, DCC), polar aprotic solvents, triethylamine |

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mécanisme D'action

The mechanism of action of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

a) (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid ()

- Structure: Longer pent-4-ynoic acid chain with dichlorobenzyl and amino groups at C2.

- Activity : Exhibits collagenase inhibition with IC₅₀ = 1.48 mM and Gibbs free energy (ΔG) = –6.4 kcal/mol.

- Binding Interactions :

b) (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid ()

- Structural Variation : 2,6-dichloro substitution vs. 2,4-dichloro.

- Activity : Slightly lower IC₅₀ (1.31 mM) and ΔG = –6.5 kcal/mol.

- Binding Interactions :

Key Insight : The chlorine substitution position (2,4 vs. 2,6) enhances binding affinity, likely due to steric and electronic effects.

Halogen-Substituted Propanoic Acid Derivatives

a) (S)-2-Amino-3-(4-bromophenyl)propanoic Acid ()

- Structure: Bromophenyl group at C3; amino at C2.

- Properties : Molecular weight = 244.09 g/mol; storage at 2–8°C.

- Relevance : Bromine’s larger atomic radius compared to chlorine may alter binding kinetics and solubility.

b) Dichlorprop (2,4-DP) ()

- Structure: Phenoxy group at C2 with 2,4-dichloro substitution.

- Application : Herbicide (IC₅₀ data unavailable).

Neuroactive Amino Acids

a) β-Methylamino-L-alanine (BMAA) ()

- Structure: Methylamino group at C3.

- Dosage : Brain concentrations reach toxicity (>250 µM) at doses >100 mg/kg .

Comparison: Unlike BMAA, (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid lacks methylamino groups, likely reducing neurotoxicity.

Structural and Functional Analysis Table

*Inferred from structural analogs.

Key Research Findings

Chlorine Position Matters : 2,6-dichloro substitution improves collagenase inhibition compared to 2,4-dichloro, likely due to optimized steric interactions .

Chain Length vs. Activity: Longer chains (e.g., pentynoic acid) enhance collagenase inhibition compared to propanoic acid derivatives, suggesting conformational flexibility is critical .

Functional Group Impact: Benzyl groups favor enzyme inhibition, while phenoxy groups (e.g., Dichlorprop) shift activity to herbicidal applications .

Activité Biologique

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities. Research indicates that this compound interacts with specific molecular targets, influencing various biochemical pathways. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11Cl2NO2

- Molecular Weight : 248.10 g/mol

- Structure : The compound features a dichlorobenzyl group attached to an amino acid backbone, contributing to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The presence of the dichlorobenzyl group enhances its binding affinity to these targets, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Protein Modification : It can modify protein structures, influencing their function and interactions within cellular processes.

- Signal Transduction : The compound may participate in signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 15.625 - 62.5 µM |

| Enterococcus spp. | 62.5 - 125 µM |

| E. coli | 64 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound possesses bactericidal properties and may inhibit protein synthesis pathways, which are crucial for bacterial growth and survival .

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the antibacterial activity of this compound against clinical isolates of MRSA and Enterococcus. The results indicated a strong bactericidal effect with MIC values significantly lower than those of conventional antibiotics like ciprofloxacin . -

Biofilm Inhibition :

Another investigation focused on the compound's ability to disrupt biofilm formation in MRSA strains. The results demonstrated moderate-to-good antibiofilm activity, indicating its potential as a therapeutic agent against biofilm-associated infections .

Synthesis Methods

The synthesis of this compound typically involves chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. Common methods include:

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous solution |

| Reduction | Sodium borohydride | Ethanol |

| Substitution | Sodium hydroxide | Aqueous solution |

These methods are crucial for producing the compound with high yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.